N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-(thiophen-3-yl)benzamide
Description
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a tetrahydronaphthalene core substituted with hydroxyl and methoxy groups, coupled to a thiophene-containing benzamide moiety.
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-27-20-8-9-21-18(13-20)3-2-11-23(21,26)15-24-22(25)17-6-4-16(5-7-17)19-10-12-28-14-19/h4-10,12-14,26H,2-3,11,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEZDNBUOZVIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Triazole and Sulfonyl Families
The evidence highlights several compounds with structural or synthetic parallels:
Key Observations:
- Functional Group Diversity : The target compound’s benzamide and thiophene groups contrast with triazole-based analogues’ sulfur-rich scaffolds (e.g., C=S in [7–9] vs. C=O in the target) . This may influence solubility and target binding.
- Synthetic Complexity : Triazole derivatives require multi-step cyclization and alkylation, whereas the target compound’s synthesis likely involves amide coupling (unreported in evidence).
- Spectral Signatures : The absence of C=O in triazole-thiones vs. its presence in the benzamide target highlights divergent electronic environments.
Reactivity and Tautomerism
Triazole-thiones [7–9] exhibit tautomerism between thiol and thione forms, stabilized by conjugation with sulfonyl groups. In contrast, the target compound’s rigid tetrahydronaphthalene backbone and benzamide linkage likely limit tautomeric behavior, favoring a single stable conformation .
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